

Application Notes and Protocols: BAN2401 (Lecanemab) for In Vitro Research

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Compound of Interest

Compound Name: Ban orl 24

Cat. No.: B2611640

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Audience: Researchers, scientists, and drug development professionals.

Introduction: BAN2401, now known as Lecanemab (brand name Leqembi), is a humanized immunoglobulin G1 (IgG1) monoclonal antibody developed for the treatment of Alzheimer's disease (AD).[1][2] It is the humanized version of the murine antibody mAb158.[3] Lecanemab targets amyloid-beta ($A\beta$) aggregates, with a high selectivity for soluble $A\beta$ protofibrils, which are considered to be the most neurotoxic species in the pathogenesis of AD.[4][5] By targeting these protofibrils, Lecanemab aims to neutralize their toxic effects and promote their clearance, thereby slowing the progression of neurodegeneration.

Mechanism of Action: Lecanemab works by selectively binding to soluble $A\beta$ protofibrils and oligomers. These soluble aggregates are known to cause synaptic dysfunction and neuronal injury. The antibody has a significantly higher affinity for these protofibrils compared to $A\beta$ monomers or the insoluble fibrils that form amyloid plaques. Specifically, it has been shown to have at least a 1000-fold higher selectivity for protofibrils over monomers and a 10-15 times stronger binding to protofibrils than to fibrils. This preferential binding is thought to be key to its therapeutic effect, neutralizing the most synaptotoxic $A\beta$ species and preventing downstream pathogenic events, including neuronal death and cognitive decline.

Quantitative Data Presentation

The following tables summarize the binding affinities and clinical efficacy of Lecanemab.

Table 1: Binding Affinity of Lecanemab to Different $A\beta$ Species

A β Species	Binding Affinity (KD)	Selectivity vs. Monomer	Reference
A β Monomers	2300 \pm 910 nM	-	
A β Protofibrils (A β 42)	2 pM	~1,150,000-fold	
A β Fibrils	~10-fold weaker than protofibrils	~115,000-fold	

This table presents a summary of binding affinities from various studies. Direct comparison should be made with caution due to differing experimental conditions.

Table 2: Summary of Clinical and Biomarker Efficacy (Study 201, Phase 2b)

Endpoint	Lecanemab (10 mg/kg biweekly)	Placebo	% Less Decline vs. Placebo	p-value	Reference
ADCOMS	-	-	30%	0.034	
ADAS-Cog14	-	-	47%	-	
CDR-SB	-	-	26%	0.125	
Brain Amyloid (PET SUVR)	-0.306 (change from baseline)	-	-	Significant	

ADCOMS: Alzheimer's Disease Composite Score; ADAS-Cog14: Alzheimer's Disease Assessment Scale-Cognitive Subscale (14 items); CDR-SB: Clinical Dementia Rating-Sum of Boxes; PET SUVR: Positron Emission Tomography Standardized Uptake Value ratio.

Experimental Protocols

While specific, detailed protocols from the manufacturer are proprietary, the following represents a standard methodology for evaluating the in vitro efficacy of an anti-A β antibody like Lecanemab in a cell culture model of A β -induced neurotoxicity.

Protocol 1: Preparation of A β Protofibrils

This protocol describes the generation of A β protofibrils, the primary target of Lecanemab.

Materials:

- Synthetic A β 1-42 peptide (lyophilized)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Sterile, low-binding microcentrifuge tubes

Procedure:

- Resuspend A β 1-42: Carefully dissolve the lyophilized A β 1-42 peptide in DMSO to a stock concentration of 5 mM.
- Dilution: Dilute the A β 1-42 stock solution in sterile PBS to a final concentration of 100 μ M.
- Aggregation: Incubate the solution at 4°C for 24 hours in a low-binding microcentrifuge tube to allow for the formation of soluble protofibrils.
- Confirmation (Optional): The formation of protofibrils can be confirmed using techniques such as Atomic Force Microscopy (AFM) or Size Exclusion Chromatography (SEC).

Protocol 2: Neuronal Cell Culture and Lecanemab Treatment

This protocol outlines the treatment of a neuronal cell line with pre-formed A β protofibrils in the presence or absence of Lecanemab to assess its neuroprotective effects.

Materials:

- Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

- Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
- A β 1-42 protofibrils (prepared as in Protocol 1)
- Lecanemab (BAN2401)
- Cell viability assay kit (e.g., MTT or LDH assay)
- Sterile 96-well cell culture plates

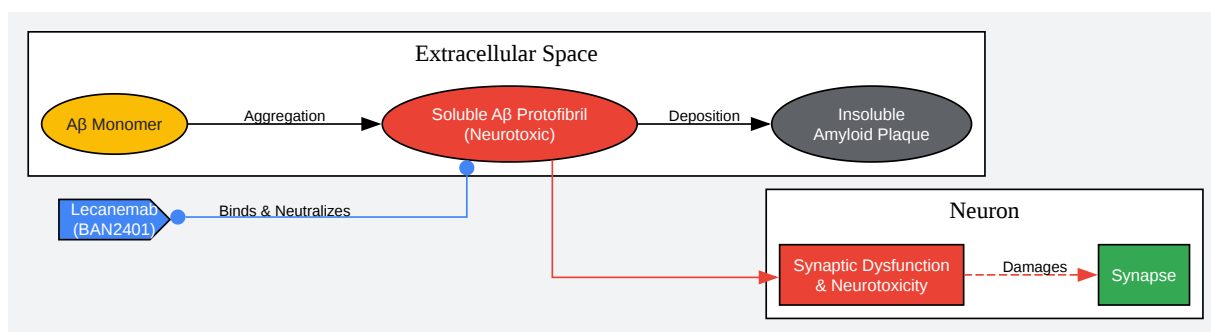
Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere for 24 hours.
- Preparation of Treatment Media:
 - A β Protofibril Treatment: Dilute the prepared A β protofibrils in fresh, serum-free culture medium to a final concentration known to induce cytotoxicity (e.g., 5-10 μ M).
 - Lecanemab Co-treatment: In a separate tube, pre-incubate the A β protofibrils with a range of Lecanemab concentrations (e.g., 0.1, 1, 10 μ g/mL) for 1 hour at 37°C before adding to the cells.
 - Controls: Prepare control wells with medium only, Lecanemab only, and A β protofibrils only.
- Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Neurotoxicity:
 - After the incubation period, measure cell viability using an MTT assay according to the manufacturer's instructions. The absorbance is read on a plate reader.

- Alternatively, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the dose-dependent neuroprotective effect of Lecanemab.

Visualizations

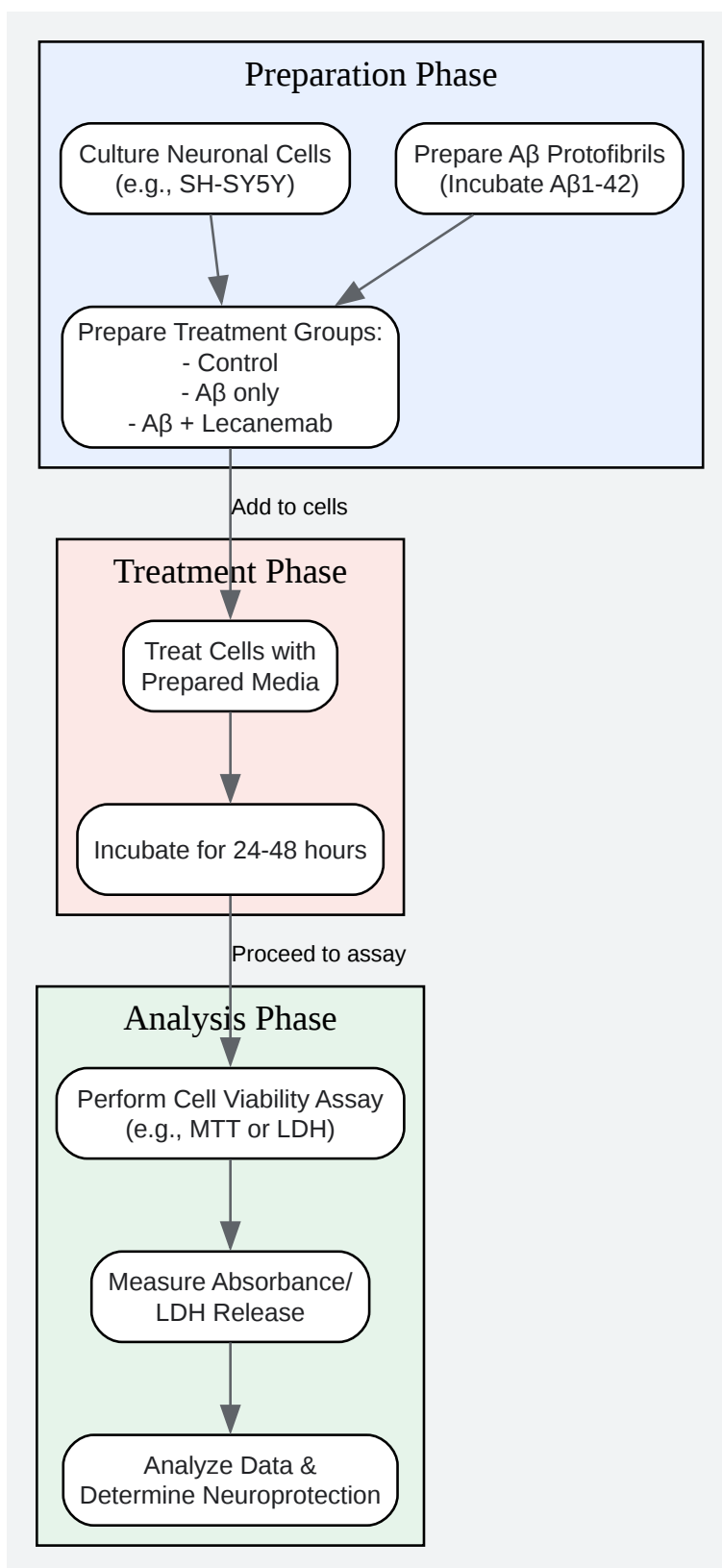
Lecanemab Mechanism of Action



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Caption: Lecanemab selectively targets and neutralizes neurotoxic Aβ protofibrils.

Experimental Workflow for In Vitro Neuroprotection Assay



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Caption: Workflow for assessing the neuroprotective effects of Lecanemab in cell culture.

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